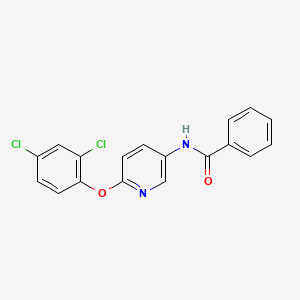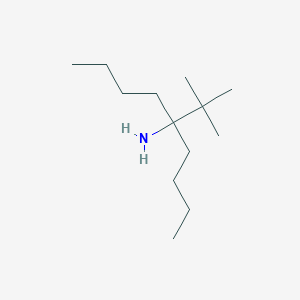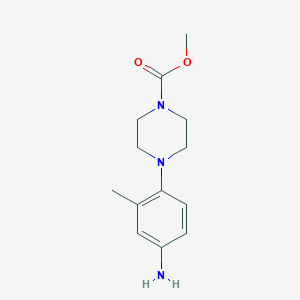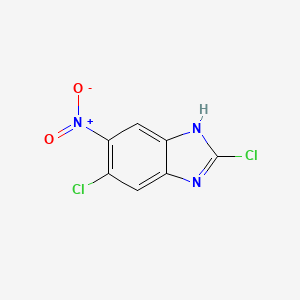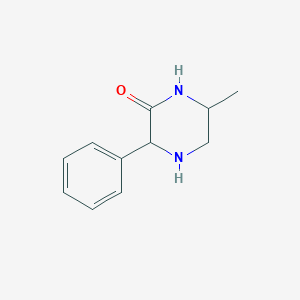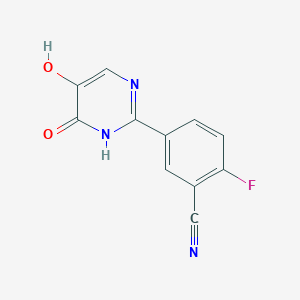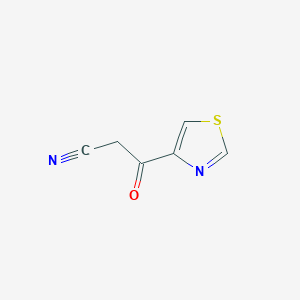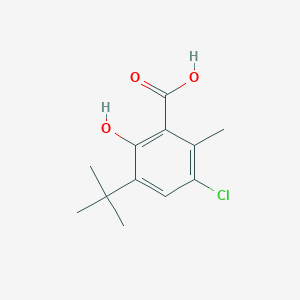
3-Tert-butyl-5-chloro-2-hydroxy-6-methylbenzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Tert-butyl-5-chloro-2-hydroxy-6-methylbenzoic acid is a multifaceted organic compound characterized by its complex molecular structure. This compound is a derivative of benzoic acid, featuring a tert-butyl group, a chlorine atom, a hydroxyl group, and a methyl group attached to the benzene ring. Its unique structure imparts distinct chemical properties, making it valuable in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-tert-butyl-5-chloro-2-hydroxy-6-methylbenzoic acid typically involves multiple steps, starting with the chlorination of 3-tert-butyl-2-hydroxy-6-methylbenzoic acid. This process requires precise control of reaction conditions, including temperature, pressure, and the use of specific catalysts to ensure the desired product is obtained.
Industrial Production Methods: In an industrial setting, the compound is produced through large-scale chemical reactions that are optimized for efficiency and yield. Advanced techniques such as continuous flow reactors and automated monitoring systems are employed to maintain consistent quality and reduce production costs.
Analyse Chemischer Reaktionen
Types of Reactions: 3-Tert-butyl-5-chloro-2-hydroxy-6-methylbenzoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are used.
Major Products Formed: The reactions yield a range of products, including oxidized derivatives, reduced forms, and substituted analogs, each with its own set of applications.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its structural features make it a versatile intermediate in organic synthesis.
Biology: In biological research, 3-tert-butyl-5-chloro-2-hydroxy-6-methylbenzoic acid is employed in the study of enzyme inhibitors and receptor binding assays. Its unique structure allows for the exploration of biological pathways and interactions.
Medicine: The compound has potential medicinal applications, particularly in the development of new pharmaceuticals. Its derivatives may exhibit biological activity that can be harnessed for therapeutic purposes.
Industry: In the industrial sector, this compound is used in the production of polymers, resins, and other materials. Its chemical properties contribute to the enhancement of product performance and durability.
Wirkmechanismus
The mechanism by which 3-tert-butyl-5-chloro-2-hydroxy-6-methylbenzoic acid exerts its effects depends on its specific application. In medicinal contexts, it may interact with molecular targets such as enzymes or receptors, modulating biological pathways. The exact molecular targets and pathways involved vary based on the derivative and its intended use.
Vergleich Mit ähnlichen Verbindungen
3-tert-Butyl-2-hydroxy-5-methylbenzoic acid
3-Chloro-2-hydroxy-6-methylbenzoic acid
3-Tert-butyl-5-chloro-2-hydroxybenzoic acid
Uniqueness: 3-Tert-butyl-5-chloro-2-hydroxy-6-methylbenzoic acid stands out due to its combination of functional groups, which provides a unique balance of chemical reactivity and stability. This makes it particularly useful in applications where both hydrophobic and hydrophilic properties are required.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Eigenschaften
Molekularformel |
C12H15ClO3 |
|---|---|
Molekulargewicht |
242.70 g/mol |
IUPAC-Name |
3-tert-butyl-5-chloro-2-hydroxy-6-methylbenzoic acid |
InChI |
InChI=1S/C12H15ClO3/c1-6-8(13)5-7(12(2,3)4)10(14)9(6)11(15)16/h5,14H,1-4H3,(H,15,16) |
InChI-Schlüssel |
AKMOQXQFKZGUKV-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=C(C(=C1C(=O)O)O)C(C)(C)C)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


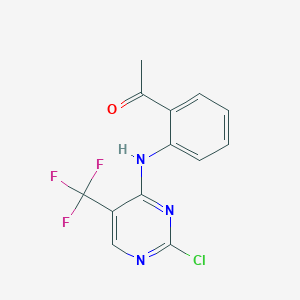

![Methyl 4-{[(5-chloro-2-thienyl)carbonyl]amino}pyridine-3-carboxylate](/img/structure/B15358063.png)
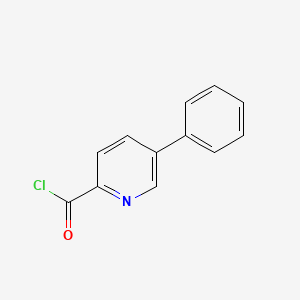
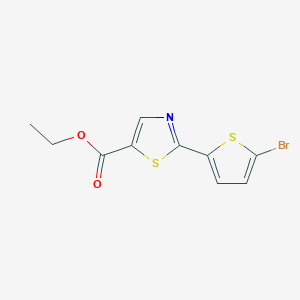
![2-(3,4-Dimethoxyphenyl)-[1,3]oxazolo[4,5-b]pyridine](/img/structure/B15358083.png)
![Tert-butyl {5-[(4-methylpiperazin-1-yl)carbonyl]-1,3-thiazol-2-yl}carbamate](/img/structure/B15358085.png)
